molecular formula C8H17Cl2N3 B13464015 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No.: B13464015
M. Wt: 226.14 g/mol
InChI Key: BLTZXKPVCVJFFJ-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole-based compound with the molecular formula C₇H₁₅Cl₂N₃ and a molecular weight of 212.12 g/mol . The compound features a 5-methyl-substituted pyrazole ring with an isopropyl (propan-2-yl) group at the 1-position and a methanamine side chain at the 4-position.

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

(5-methyl-1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)11-7(3)8(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H

InChI Key

BLTZXKPVCVJFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Pyrazole Core

The pyrazole ring substituted at the 1-position with an isopropyl group and at the 5-position with a methyl group can be synthesized via condensation reactions involving β-ketoesters and hydrazine derivatives.

  • A typical route involves condensation of an appropriate β-ketoester (bearing the methyl substituent) with hydrazine hydrate to form the pyrazole ring.
  • Alkylation at the nitrogen (1-position) is achieved by treatment with isopropyl halides under basic conditions or via reductive amination methods.

Introduction of the Methanamine Group at the 4-Position

  • The methanamine substituent at the 4-position of the pyrazole ring can be introduced through nucleophilic substitution reactions or reductive amination.
  • One documented approach involves the formation of a pyrazol-4-carboxaldehyde intermediate, which undergoes reductive amination with ammonia or primary amines to afford the methanamine derivative.
  • Alternative methods include the use of halomethyl pyrazole intermediates reacting with ammonia or amines under controlled conditions to avoid lacrymatory byproducts.

Formation of the Dihydrochloride Salt

  • The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to yield the dihydrochloride salt.
  • This salt formation step enhances the compound’s stability, crystallinity, and water solubility, which are critical for pharmaceutical applications.

Representative Synthetic Procedure (Literature-Based)

Step Description Reagents/Conditions Notes
1 Condensation of β-ketoester with hydrazine hydrate Reflux in ethanol Forms 5-methylpyrazole core
2 N-alkylation of pyrazole nitrogen with isopropyl bromide Base (e.g., potassium carbonate), solvent THF or DMF, room temperature to reflux Yields 1-isopropyl-5-methylpyrazole
3 Formylation at 4-position (e.g., via Vilsmeier-Haack reaction) POCl3/DMF or equivalent Generates pyrazol-4-carboxaldehyde intermediate
4 Reductive amination with ammonia or methylamine Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, solvent dichloromethane or methanol Produces 4-methanamine substituted pyrazole
5 Salt formation Treatment with HCl in methanol Yields dihydrochloride salt

Comparative Analysis of Preparation Conditions

Parameter Method A (Base Alkylation) Method B (Reductive Amination) Advantages Disadvantages
Alkylation step Direct N-alkylation using alkyl halide and base Reductive amination of aldehyde intermediate Simple, high yield Possible side reactions, requires careful control
Methanamine introduction Nucleophilic substitution on halomethyl pyrazole Reductive amination of aldehyde Cleaner reaction profile Requires formation of aldehyde intermediate
Salt formation HCl in methanol or ethanol Same Improves solubility and stability None significant

Summary Table of Key Reagents and Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Pyrazole formation β-ketoester, hydrazine hydrate Ethanol Reflux 70-85 Standard cyclization
N-alkylation Isopropyl bromide, K2CO3 THF or DMF 25-70 °C 60-80 Base-mediated alkylation
Formylation POCl3, DMF DMF 0-40 °C 65-75 Vilsmeier-Haack reaction
Reductive amination Ammonia, NaBH(OAc)3 DCM or MeOH 0-25 °C 60-75 Mild reducing agent
Salt formation HCl (conc.) MeOH or EtOH RT Quantitative Crystallization step

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride

  • Molecular Formula : C₆H₁₄Cl₂N₄
  • Molecular Weight : 229.11 g/mol
  • Key Features : Replaces the pyrazole core with a 1,2,4-triazole ring, retaining the isopropyl group at the 1-position. The triazole ring alters electronic distribution and hydrogen-bonding capacity compared to pyrazole.
  • Applications: No specific biological data are reported, but triazoles are widely explored for antifungal and antiviral properties .

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

  • Molecular Formula : C₅H₁₀Cl₂IN₃
  • Molecular Weight : 309.96 g/mol
  • Key Features: Substitutes the 5-methyl group with iodine at the 4-position and a methyl group at the 1-position.
  • Applications : Halogenated pyrazoles are common in radiopharmaceuticals and enzyme inhibitors .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

  • Molecular Formula : C₁₁H₁₂ClF₂N₃
  • Molecular Weight : 265.68 g/mol
  • Key Features : Incorporates a difluoromethyl group and a 2-methylphenyl substituent. The difluoromethyl group improves metabolic stability, while the aromatic ring enhances lipophilicity.

Functional Analogues: 1,3,4-Thiadiazole Derivatives

  • Key Features : Synthesized from pyrazole precursors (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one), these compounds replace the pyrazole core with a thiadiazole ring.
  • Activities : Four derivatives demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 2–8 µg/mL . This suggests that structural modifications to the pyrazole scaffold can significantly enhance bioactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Target Compound C₇H₁₅Cl₂N₃ 212.12 5-methyl, 1-(propan-2-yl) 1839526-21-4
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ 229.11 1,2,4-triazole core, 1-(propan-2-yl) 1798775-38-8
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₅H₁₀Cl₂IN₃ 309.96 4-iodo, 1-methyl 2089277-51-8
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 265.68 Difluoromethyl, 2-methylphenyl N/A

Research Findings and Implications

Structural Flexibility : The target compound’s pyrazole core allows for diverse substitutions, as seen in analogues with triazole, iodine, or difluoromethyl groups. These modifications influence electronic properties, solubility, and target binding .

Antimicrobial Potential: While the target compound’s activity is unreported, its thiadiazole derivatives exhibit notable antimicrobial effects, suggesting that functionalizing the pyrazole scaffold can unlock bioactivity .

Biological Activity

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a compound belonging to the pyrazole family, known for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C10H16N4·2HCl
Molecular Weight 241.17 g/mol
IUPAC Name This compound
SMILES Notation CC(C)N1=C(NN=C1C)C

Synthesis Methods

The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the isopropyl and methyl groups occurs through nucleophilic substitution.
  • Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form by reacting with hydrochloric acid.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine showed efficacy against various bacterial strains, suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating a mechanism that could be leveraged for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. Research indicates that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent.

Anti-inflammatory Mechanism Investigation

In a study focused on anti-inflammatory mechanisms, it was found that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may serve as a lead compound for developing new anti-inflammatory drugs.

Anticancer Activity Assessment

In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic .

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